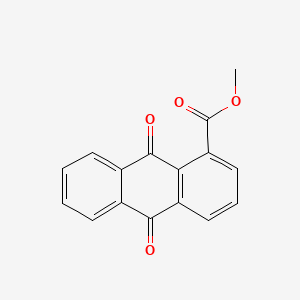![molecular formula C14H9Cl3N2O B8271500 2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole CAS No. 16883-23-1](/img/structure/B8271500.png)
2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds like 2,4,5-Trichlorophenoxyacetic acid (also known as 2,4,5-T), a synthetic auxin, involves the reaction of 2,4,5-Trichlorophenol and chloroacetic acid .Molecular Structure Analysis
The molecular structure of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is C8H5Cl3O3 . It’s an organochloride with the molecular formula C6H3Cl3O .Chemical Reactions Analysis
The chemical reactions involving related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene involve the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin (TCDD, commonly referred to simply as dioxin) as an unwanted by-product .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) include a molar mass of 255.48 g/mol, a melting point of 154 to 158 °C, and a boiling point at which it decomposes .Mechanism of Action
Safety and Hazards
Future Directions
As for future directions, it’s important to note that the use of related compounds like 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) has been phased out due to toxicity concerns . Therefore, any future research or development involving “2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole” would need to take these concerns into account.
properties
CAS RN |
16883-23-1 |
|---|---|
Molecular Formula |
C14H9Cl3N2O |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2-[(2,4,5-trichlorophenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O/c15-8-5-10(17)13(6-9(8)16)20-7-14-18-11-3-1-2-4-12(11)19-14/h1-6H,7H2,(H,18,19) |
InChI Key |
GFRZLMJKJQYBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



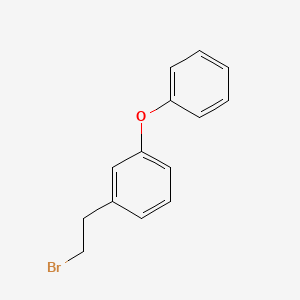
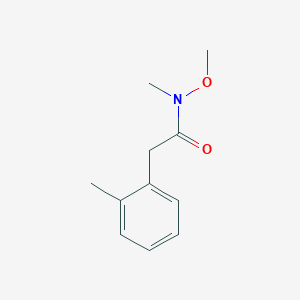
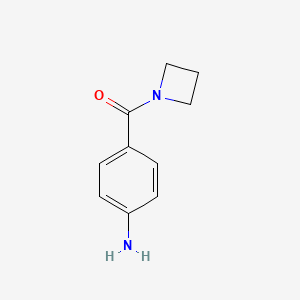
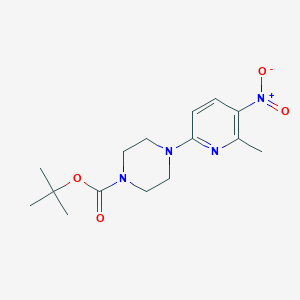

![5-Chlorospiro[indoline-3,4'-piperidine]](/img/structure/B8271451.png)
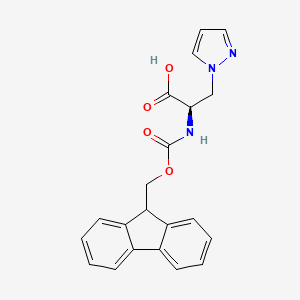
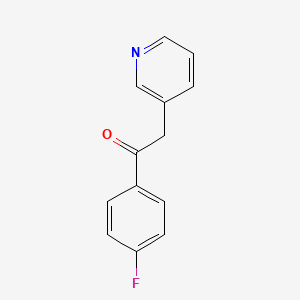
![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)
![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)
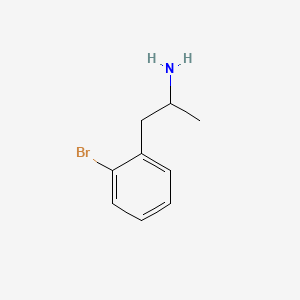

![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
